molecular formula C16H16N2O3 B11011641 (E)-3-(3,4-dimethoxyphenyl)-N-(2-pyridyl)prop-2-enamide

(E)-3-(3,4-dimethoxyphenyl)-N-(2-pyridyl)prop-2-enamide

Cat. No.: B11011641
M. Wt: 284.31 g/mol
InChI Key: UCVMKQIIEBIBRF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyridyl group connected via a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the propenamide linkage. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as:

Uniqueness

The uniqueness of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethoxyphenyl and pyridyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C16H16N2O3/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)18-15-5-3-4-10-17-15/h3-11H,1-2H3,(H,17,18,19)/b9-7+

InChI Key

UCVMKQIIEBIBRF-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=N2)OC

Origin of Product

United States

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